N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide
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Overview
Description
N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol . This compound belongs to the class of cyanoacetamides, which are known for their diverse biological activities and synthetic utility in building various organic heterocycles .
Preparation Methods
The synthesis of N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide can be achieved through several methods. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in these reactions. Common reagents used in these reactions include alkyl cyanoacetates and different amines . Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .
Scientific Research Applications
N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide has several scientific research applications. It is utilized extensively as a reactant in the synthesis of biologically active novel heterocyclic moieties . The compound’s diverse biological activities have drawn the attention of biochemists, making it a valuable precursor in the development of chemotherapeutic agents . Additionally, it has applications in the fields of chemistry, biology, medicine, and industry due to its ability to form a variety of heterocyclic compounds .
Mechanism of Action
The mechanism of action of N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide involves its ability to participate in condensation and substitution reactions due to the active hydrogen on the C-2 position of the cyanoacetamide moiety . This allows the compound to form various heterocyclic structures, which can interact with molecular targets and pathways involved in biological processes .
Comparison with Similar Compounds
N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide can be compared with other cyanoacetamide derivatives, such as N-methyl and N-phenyl cyanoacetamides . These compounds share similar synthetic routes and chemical reactivity but differ in their specific biological activities and applications . The unique structure of this compound, with its acetyl and cyanopyridinyl groups, distinguishes it from other cyanoacetamide derivatives and contributes to its specific applications in scientific research .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(2-acetyl-6-cyanopyridin-4-yl)acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)10-4-8(12-7(2)15)3-9(5-11)13-10/h3-4H,1-2H3,(H,12,13,15) |
InChI Key |
ADXQEIMFJBAOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)NC(=O)C |
Origin of Product |
United States |
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